2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide
Brand Name: Vulcanchem
CAS No.: 747411-15-0
VCID: VC4439228
InChI: InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18)
SMILES: CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl
Molecular Formula: C11H10ClF3N2O2
Molecular Weight: 294.66

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide

CAS No.: 747411-15-0

Cat. No.: VC4439228

Molecular Formula: C11H10ClF3N2O2

Molecular Weight: 294.66

* For research use only. Not for human or veterinary use.

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide - 747411-15-0

Specification

CAS No. 747411-15-0
Molecular Formula C11H10ClF3N2O2
Molecular Weight 294.66
IUPAC Name 2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide
Standard InChI InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18)
Standard InChI Key UDEKLBHATAMXDF-UHFFFAOYSA-N
SMILES CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a propanamide backbone substituted with a chlorine atom at the second carbon and a carbamoyl-methyl group linked to a 2,3,4-trifluorophenyl ring. Key structural attributes include:

  • Molecular formula: C₁₁H₁₀ClF₃N₂O₂ .

  • SMILES notation: CC(C(=O)NCC(=O)NC₁=C(C(=C(C=C₁)F)F)F)Cl .

  • InChIKey: UDEKLBHATAMXDF-UHFFFAOYSA-N .

The trifluorophenyl group enhances lipophilicity and metabolic stability, while the chloro-propanamide moiety may influence electrophilic reactivity .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary by adduct:

Adductm/zPredicted CCS (Ų)
[M+H]⁺295.04558158.4
[M+Na]⁺317.02752165.7
[M-H]⁻293.03102155.3

These values suggest moderate polarity, aligning with the compound’s hybrid aromatic-aliphatic structure .

Synthetic Pathways and Process Considerations

Analogous Synthesis Strategies

While direct synthetic routes for this compound are undocumented, related halogenated propanamides are synthesized via:

  • Amide Coupling: Reacting chloro-propanoyl chloride with aminomethyl-carbamoyl intermediates .

  • Stepwise Functionalization: Introducing fluorine substituents post-amide formation using fluorinating agents .

A patent (US10144710B2) outlines a method for synthesizing structurally similar compounds, emphasizing the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and bases (e.g., potassium tert-butoxide) in acetonitrile to minimize genotoxic impurities .

Critical Process Parameters

  • Temperature Control: Reactions often proceed at 0–5°C to suppress side reactions .

  • Solvent Selection: Dichloromethane and dimethylsulfoxide (DMSO) are employed for intermediate solubility .

  • Purification: Crystallization from methanol or tetrahydrofuran yields polymorphically pure forms .

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